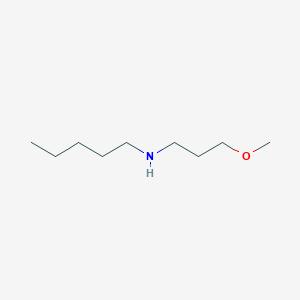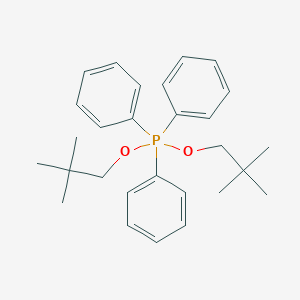
Bis(2,2-dimethylpropoxy)(triphenyl)-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,2-dimethylpropoxy)(triphenyl)-lambda~5~-phosphane, commonly known as BTP, is a widely used ligand in coordination chemistry. It is a chelating ligand that has two phosphorus atoms and two oxygen atoms in its backbone. BTP has a unique structure that makes it an attractive choice for many applications, including catalysis, organic synthesis, and material chemistry. In
科学的研究の応用
BTP has been widely used in coordination chemistry due to its unique structure and properties. It has been used as a ligand in the synthesis of a variety of metal complexes, including palladium, platinum, and gold complexes. These complexes have been used in catalysis, organic synthesis, and material chemistry.
作用機序
The mechanism of action of BTP is not well understood. However, it is believed that the chelating properties of the ligand play a key role in its ability to form stable metal complexes. The two phosphorus atoms in the backbone of the ligand can coordinate with metal ions, while the two oxygen atoms can form hydrogen bonds with the metal ion.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of BTP. However, it has been shown to have low toxicity in animal studies. It is not known if BTP has any significant effects on human health.
実験室実験の利点と制限
BTP has several advantages for use in lab experiments. It is a stable and easy-to-handle ligand that can form stable metal complexes. It is also relatively inexpensive and readily available. However, BTP has some limitations. It is not a particularly strong ligand, which can limit its use in certain applications. Additionally, the synthesis of BTP can be challenging, and the product can be difficult to purify.
将来の方向性
There are several future directions for research on BTP. One area of interest is the synthesis of new BTP derivatives with improved properties. Another area of interest is the use of BTP in new applications, such as in the synthesis of new materials or in catalysis. Additionally, more research is needed to understand the mechanism of action of BTP and its potential effects on human health.
合成法
The synthesis of BTP involves the reaction of triphenylphosphine oxide with 2,2-dimethylpropylene oxide. The reaction is typically carried out in the presence of a catalyst, such as trifluoroacetic acid. The product is then purified using standard techniques, such as column chromatography or recrystallization.
特性
CAS番号 |
105785-75-9 |
|---|---|
製品名 |
Bis(2,2-dimethylpropoxy)(triphenyl)-lambda~5~-phosphane |
分子式 |
C28H37O2P |
分子量 |
436.6 g/mol |
IUPAC名 |
bis(2,2-dimethylpropoxy)-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C28H37O2P/c1-27(2,3)22-29-31(30-23-28(4,5)6,24-16-10-7-11-17-24,25-18-12-8-13-19-25)26-20-14-9-15-21-26/h7-21H,22-23H2,1-6H3 |
InChIキー |
BCVVJYHEDHQGLA-UHFFFAOYSA-N |
SMILES |
CC(C)(C)COP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C)(C)C |
正規SMILES |
CC(C)(C)COP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C)(C)C |
同義語 |
BIS(2,2-DIMETHYLPROPOXY)TRIPHENYLPHOSPHORANE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




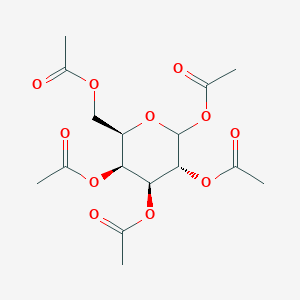
![2-Methyl-2-azaspiro[4.5]decane-1,3-dithione](/img/structure/B20743.png)

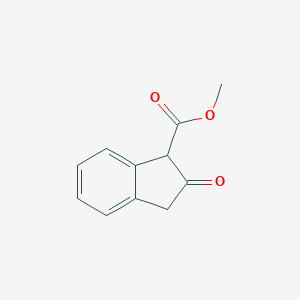
![4-Chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide](/img/structure/B20752.png)
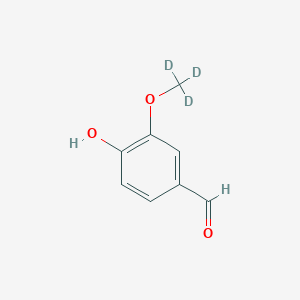
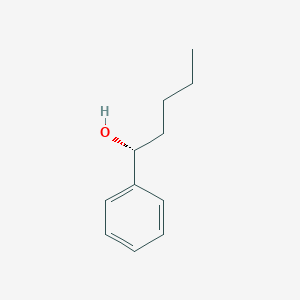


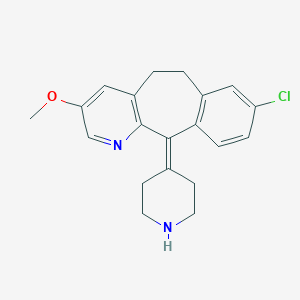
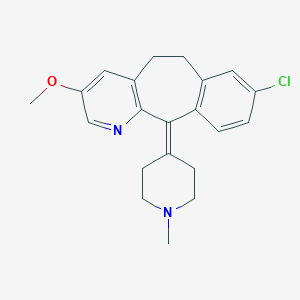
![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)
